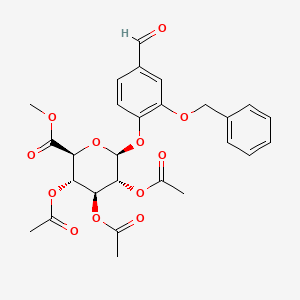![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/no-structure.png)
Phenanthrene-[U-13C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and appears as a colorless, crystal-like solid . It is used to make dyes, plastics, pesticides, explosives, and drugs .
Synthesis Analysis
Phenanthrene can be synthesized through various methods. The traditional synthesis methods involve the formation of cycles and subsequent “aromatization”, linked to those proposed by Haworth and Bardhan-Sengupta . Other methods include the Ullman coupling reactions, the Heck reaction, the Suzuki reaction, and the MacMurry reaction .Molecular Structure Analysis
Phenanthrene has a molecular formula of C14H10 . Its average mass is 178.229 Da and its mono-isotopic mass is 178.078247 Da . The structure of Phenanthrene consists of three fused benzene rings .Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions. It can be oxidized to phenanthrenequinone with chromic acid . It also reacts with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Furthermore, it can be reduced to 9, 10 dihydrophenanthrene when vigorously shaken with solid lithium aluminium hydride at high temperatures .Physical And Chemical Properties Analysis
Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .Safety And Hazards
Orientations Futures
Research is being conducted on enhancing the anaerobic biodegradation of Phenanthrene in polluted soil by bioaugmentation and biostimulation . This could lead to more effective methods for the remediation of Phenanthrene-contaminated environments. Another interesting direction is the use of liquid CO2 as a benign medium to perform safe ozonolysis of Phenanthrene at near-ambient temperatures .
Propriétés
Numéro CAS |
1173018-81-9 |
|---|---|
Nom du produit |
Phenanthrene-[U-13C] |
Formule moléculaire |
¹³C₁₄H₁₀ |
Poids moléculaire |
192.13 |
Synonymes |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



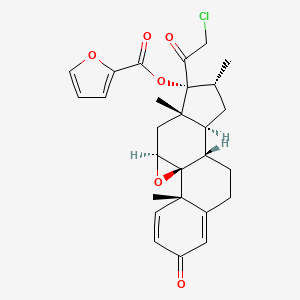

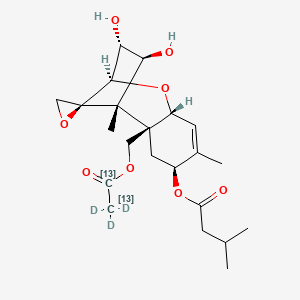

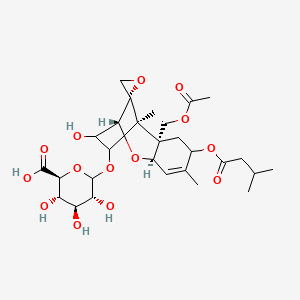
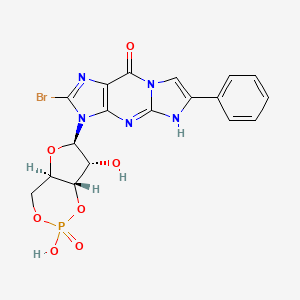
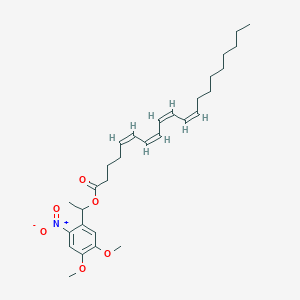
![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

